molecular formula C12H11N3OS B2649973 N-(pyrimidin-2-ylsulfanylmethyl)benzamide CAS No. 162331-12-6

N-(pyrimidin-2-ylsulfanylmethyl)benzamide

Cat. No. B2649973
CAS RN: 162331-12-6
M. Wt: 245.3
InChI Key: IIZLKSFIDMIPHA-UHFFFAOYSA-N
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Description

“N-(pyrimidin-2-ylsulfanylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a solution of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide was taken and cooled to 0˚C . Crude 2-ethoxy benzoylchloride was added dropwise, followed by the addition of triethylamine at the same temperature . The reaction mixture was stirred for 1 h at 0 ̊C .


Molecular Structure Analysis

The geometries around the S atom are distorted from a regular tetrahedron . The structure of the molecule was investigated by X-ray crystallography .


Chemical Reactions Analysis

The bimetallic metal–organic framework Fe 2 Ni-BDC is a productive heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .

Scientific Research Applications

Subheading Use in Breast Cancer Diagnosis

Sigma receptors are overexpressed on breast cancer cells, and benzamides, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have shown potential in visualizing primary breast tumors in humans in vivo. The preferential binding of benzamides to sigma receptors enables the accumulation of these compounds in breast tumors, offering a non-invasive method for breast cancer diagnosis. This study indicated that P-(123)I-MBA accumulated in most breast tumors in vivo, suggesting a potential role in assessing tumor proliferation and aiding in diagnosis (Caveliers et al., 2002).

Scintigraphic Detection of Melanoma Metastases

Subheading Application in Melanoma Metastasis Imaging

Iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), a radiolabeled benzamide, has been employed to detect melanoma metastases. The ectodermic origin of melanocytes and the presence of melanin in the substantia nigra provide a theoretical basis for using benzamides for melanoma imaging. The study showed that [123I]-(S)-IBZM scans allowed the detection of various melanoma metastases, including cutaneous lesions and pathologic lymph nodes, indicating the potential of benzamides as promising tracers for melanoma detection (Maffioli et al., 1994).

Mechanism of Action

While the exact mechanism of action for “N-(pyrimidin-2-ylsulfanylmethyl)benzamide” is not available, it’s worth noting that pyrimidines have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

While specific safety and hazard information for “N-(pyrimidin-2-ylsulfanylmethyl)benzamide” is not available, benzamide, a related compound, is harmful if swallowed or absorbed through the skin . It may cause eye and skin irritation, and may cause respiratory and digestive tract irritation .

properties

IUPAC Name

N-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11(10-5-2-1-3-6-10)15-9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZLKSFIDMIPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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